Chemical properties of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride
Chemical properties of 3-Amino-1-propan-2-ylcyclobutan-1-ol;hydrochloride
This guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Amino-1-propan-2-ylcyclobutan-1-ol hydrochloride (also known as 3-Amino-1-isopropylcyclobutan-1-ol HCl).[1][2] This compound is a high-value sp³-rich building block used in fragment-based drug discovery (FBDD) to introduce rigid vectors and improve physicochemical properties (solubility, metabolic stability) of drug candidates.[1][2]
[1][2]
Chemical Identity & Structural Analysis
This compound features a cyclobutane core substituted at the 1- and 3-positions.[1][2][3] The 1,3-disubstitution pattern on the puckered cyclobutane ring creates defined geometric vectors for the amine and hydroxyl groups, making it a critical scaffold for scaffolding bioisosteres.[1][2]
| Property | Data |
| IUPAC Name | 3-Amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride |
| Common Name | 3-Amino-1-isopropylcyclobutan-1-ol HCl |
| CAS Number | 2375268-98-5 (Generic/Isomer specific) |
| PubChem CID | 80561373 |
| Molecular Formula | C₇H₁₅NO[1][2][3] · HCl |
| Molecular Weight | 165.66 g/mol (Salt); 129.11 g/mol (Free Base) |
| Stereochemistry | Exists as cis and trans diastereomers (relative to C1-OH and C3-NH₂) |
Stereochemical Configuration
The rigidity of the cyclobutane ring leads to two distinct diastereomers. In drug design, the specific vector angle between the H-bond donor (OH) and the amine handle is crucial.[2]
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Cis-isomer: The -OH and -NH₂ groups are on the same face of the ring.[1][2]
-
Trans-isomer: The -OH and -NH₂ groups are on opposite faces.[1][2]
-
Note: The bulky isopropyl group at C1 often dictates the facial selectivity of reagents during synthesis, typically favoring the formation of the isomer where the incoming nucleophile attacks from the less hindered face.
Physicochemical Profile
The incorporation of the cyclobutane ring and the isopropyl group offers a balance of lipophilicity and solubility.
| Parameter | Value (Predicted/Observed) | Significance in Drug Design |
| cLogP | ~0.4 (Free Base) | Low lipophilicity; ideal for lowering LogP in lead optimization.[1][2] |
| TPSA | 46.25 Ų | High polar surface area relative to size; supports CNS penetration if derivatized.[2] |
| pKa (Amine) | ~9.5 | Typical primary aliphatic amine; positively charged at physiological pH. |
| Solubility | High (Water/Methanol) | The HCl salt is highly water-soluble (>50 mg/mL).[2] |
| Fsp³ Score | 1.0 (100%) | Fully saturated scaffold; improves solubility and reduces promiscuous binding compared to flat aromatic rings.[2] |
Synthetic Routes & Manufacturing
The synthesis of 3-amino-1-isopropylcyclobutan-1-ol typically proceeds via a convergent route starting from 3-oxocyclobutanecarboxylic acid.[1][2] This approach allows for the independent installation of the amine (via Curtius rearrangement) and the tertiary alcohol (via Grignard addition).
Core Synthesis Workflow
The following directed graph illustrates the logical flow of the synthesis, highlighting the critical divergence point for stereocontrol.
Caption: Step-wise synthesis of the target scaffold. The Grignard addition (Step 2) is the stereodefining step.
Detailed Protocol (Step 2: Grignard Addition)
Context: This step establishes the C1 quaternary center. The bulky Boc-amino group at C3 influences the facial approach of the Grignard reagent.[2]
-
Preparation: Dissolve tert-butyl (3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF under Nitrogen atmosphere. Cool to -78°C.[2]
-
Addition: Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 2.5 eq). The excess is required to prevent enolization of the ketone.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.
-
Quench: Quench carefully with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting diastereomers (cis/trans) are often separable by column chromatography (SiO₂, Hexane/EtOAc gradient).
Reactivity & Derivatization
Researchers utilize this scaffold to introduce a "kink" or rigid spacer in drug molecules.
Amine Functionalization
The primary amine at C3 is the primary handle for coupling.
-
Amide Coupling: Reacts standardly with carboxylic acids (HATU/DIEA conditions).
-
SnAr Reactions: Can displace halides on heteroaromatic rings (e.g., chloropyrimidines), a common motif in kinase inhibitors.
Tertiary Alcohol Stability
The hydroxyl group at C1 is tertiary and sterically crowded by the isopropyl group.
-
Oxidation Resistance: It is resistant to oxidation, making it a stable metabolic handle (unlike secondary alcohols which can oxidize to ketones).
-
H-Bonding: Acts as a specific Hydrogen Bond Donor (HBD) in the binding pocket.[2]
Cyclobutane Ring Strain
The ring has ~26 kcal/mol of strain energy. While stable under standard physiological conditions, it can undergo ring-opening under extreme acidic conditions or radical conditions, though this is rare in standard medicinal chemistry workflows.[1][2]
Applications in Drug Discovery[4]
Bioisosterism
This scaffold is frequently used as a bioisostere for 4-substituted piperidines or 4-substituted cyclohexanols .[1][2]
-
Advantage: The cyclobutane ring alters the vector of the substituents, potentially accessing new binding pockets or improving selectivity.
-
Metabolic Stability: The absence of abstractable hydrogens on the quaternary C1 carbon blocks a common metabolic soft spot (gem-dimethyl effect analog).[2]
Case Study Context: JAK Inhibitors
In the development of Janus Kinase (JAK) inhibitors, 1,3-disubstituted cyclobutanes are often used to link the hinge-binding motif (e.g., pyrrolopyrimidine) with the solvent-exposed tail.[1][2] The 1-isopropyl-1-hydroxy motif provides a specific hydrophobic interaction (isopropyl) and a polar interaction (hydroxyl) simultaneously.[1][2]
Handling, Safety & Storage
-
Physical State: White to off-white hygroscopic solid.[2]
-
Hazards:
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; keep tightly sealed to prevent deliquescence.
-
Solubility for Assays: Prepare stock solutions in DMSO or Water.[2] Solutions in water are stable for >24 hours at room temperature.
References
-
PubChem. (2025).[4][5] 3-amino-1-(propan-2-yl)cyclobutan-1-ol hydrochloride (CID 80561373).[1][2] National Library of Medicine.[2] Link
-
Sigma-Aldrich. (2025).[2] 3-Aminocyclobutanol hydrochloride derivatives and analogs.[2]Link[1]
-
V. Wei et al. (2023). Efficient Synthesis of trans-3-Amino-1-methylcyclobutan-1-ol.[1][2] ResearchGate.[6] Link
-
Ambeed. (2025). Product Monograph: rel-(1s,3s)-3-Amino-1-isopropylcyclobutan-1-ol hydrochloride.[1][2]Link[1]
-
BenchChem. (2025). Isopropyl 3-oxocyclobutanecarboxylate applications.[2][7]Link[1]
Sources
- 1. Product Name Index | Ambeed [ambeed.com]
- 2. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]
- 4. 3-Amino-2-methyl-propan-1-ol hydrochloride | C4H12ClNO | CID 42614513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminocyclobutanol | C4H9NO | CID 45789889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isopropyl 3-oxocyclobutanecarboxylate | 130111-95-4 | Benchchem [benchchem.com]
